molecular formula C11H13NO4S B14218439 1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid CAS No. 824936-64-3

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid

Katalognummer: B14218439
CAS-Nummer: 824936-64-3
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: WSWLBAXHHGNVNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a methanesulfonylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminophenylcyclopropane-1-carboxylic acid with methanesulfonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid is unique due to its combination of a methanesulfonylamino group and a cyclopropane ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

824936-64-3

Molekularformel

C11H13NO4S

Molekulargewicht

255.29 g/mol

IUPAC-Name

1-[4-(methanesulfonamido)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H13NO4S/c1-17(15,16)12-9-4-2-8(3-5-9)11(6-7-11)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14)

InChI-Schlüssel

WSWLBAXHHGNVNQ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.